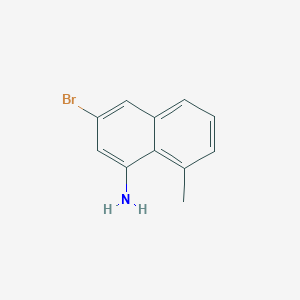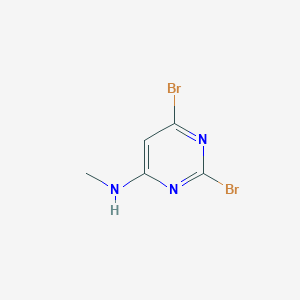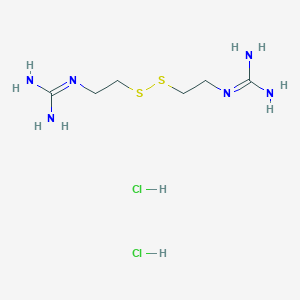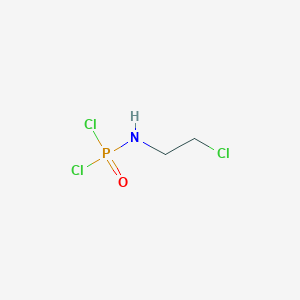![molecular formula C13H10ClN3OS B12845674 N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Solvent: Acetone
Temperature: Room temperature
Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety.
Complexation Reactions: It forms complexes with transition metals such as cobalt, nickel, and copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2) in aqueous or alcoholic solutions.
Major Products
Substitution Products: Derivatives with substituted groups on the pyridine ring.
Metal Complexes: Coordination compounds with transition metals, exhibiting unique electrochemical and thermal properties.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the extraction and separation of transition metals in liquid-liquid extraction processes.
Wirkmechanismus
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with molecular targets through its thiourea moiety. The compound can form chelates with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to disrupt microbial cell walls and inhibit enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-chloropyridin-2-yl)carbamothioyl]thiourea
- N-[(5-chloropyridin-2-yl)carbamothioyl]aniline
Uniqueness
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide stands out due to its unique combination of a chloropyridine and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H10ClN3OS |
|---|---|
Molekulargewicht |
291.76 g/mol |
IUPAC-Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |
InChI-Schlüssel |
TXOIIYZNZLUFJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)





![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)


![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)

![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
